4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

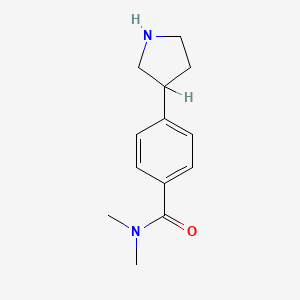

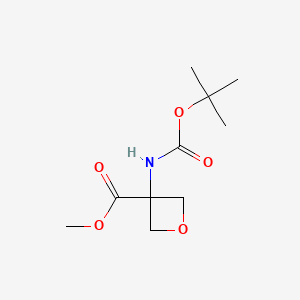

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the empirical formula C13H13BrN2O2 and a molecular weight of 309.16 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound isO=C(OCC)C1=C(N)C2=C(C(Br)=CC(C)=C2)N=C1 . This notation provides a way to describe the structure of the molecule in a text format. Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C13H13BrN2O2, and it has a molecular weight of 309.16 .Scientific Research Applications

Chemical Modifications and Medicinal Applications

Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, by virtue of the reactivity of their carboxylic acid functionality, have been extensively explored for their anticancer potentials. The synthesis and biological evaluation of various cinnamoyl acids, esters, and related derivatives highlight the ongoing efforts to develop traditional as well as novel synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Carboxylic Ester Hydrolases in Biotechnology : The study of carboxylic ester hydrolases (CEHs) showcases the enzymatic breakdown of carboxylic esters into alcohol and acid, a reaction fundamental in industrial applications including bioremediation and synthesis of bioactive compounds. The understanding of CEHs’ active sites, structure, and function facilitates their use in protein engineering and potential pharmaceutical applications (Oh, Kim, & Kim, 2019).

Biodegradable Materials from Hyaluronan Esterification

Semisynthetic Resorbable Materials : Research on modified natural polymers has led to the development of biocompatible, degradable materials such as hyaluronan derivatives obtained through partial or total esterification. These materials are promising for various clinical applications due to their biocompatibility and specific biological properties, offering a range of polymers that either promote or inhibit cell adhesion (Campoccia et al., 1998).

Pharmacological Importance of Chemical Derivatives

Isoquinoline Derivatives in Therapeutics : Isoquinoline, a compound related by structural motifs to quinolines, demonstrates significant biological potentials across a spectrum of pharmacological activities, including antifungal, anti-tubercular, and anti-tumoral effects. The exploration of isoquinoline derivatives underscores the diverse therapeutic applications stemming from structural modifications of heterocyclic compounds (Danao et al., 2021).

Spin Label Amino Acids in Peptide Studies : The paramagnetic amino acid TOAC has been used in peptide synthesis and studies, showcasing the utility of chemically modified amino acids in analyzing peptide structure and dynamics. This highlights the broader relevance of chemical modifications in understanding biological molecules and developing novel biomedical applications (Schreier et al., 2012).

Safety And Hazards

properties

IUPAC Name |

ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCSCXQXKJDKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677875 |

Source

|

| Record name | Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester | |

CAS RN |

1242260-34-9 |

Source

|

| Record name | Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)